molecular formula C6H5N3 B2905577 5-Ethynylpyrimidin-2-amine CAS No. 857265-74-8

5-Ethynylpyrimidin-2-amine

Cat. No. B2905577
M. Wt: 119.127
InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

Into a 1 L round bottom flask was placed the 2-amino-5-iodopyrimidine (8.0 g, 36.2 mmol), acetonitrile (300 mL), triethylamine (30 mL), TMS acetylene (7.68 g, 78.2 mmol), palladium dichloro-bis-triphenylphosphine (1.26 g, 1.8 mmol), and copper(I) iodide (0.342 g, 1.8 mmol). The vessel was filled with argon gas and allowed to stir at room temperature for 3 hours. The solvent was evaporated and the crude was taken up in methanol (400 mL). Then excess potassium carbonate (10 eq) was added, and the mixture was stirred at room temperature for 1.5 hours. Activated charcoal was added and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure to afford a tan solid, which was added to a solution of 10% methanol in water (200 mL). The resulting precipitate was isolated by filtration, dried in a vacuum oven to constant mass and afforded the title compound as a tan solid. MS m/z=120 [M+H]+. Calc'd for C6H5N3: 119.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
palladium dichloro-bis-triphenylphosphine
Quantity
1.26 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.342 g
Type
catalyst
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[Si]([C:13]#[CH:14])(C)(C)C.C(=O)([O-])[O-].[K+].[K+].C>O.[Cu]I.CO.C(N(CC)CC)C.C(#N)C>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:13]#[CH:14])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC=C(C=N1)I
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
7.68 g
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Step Four
Name
palladium dichloro-bis-triphenylphosphine
Quantity
1.26 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Seven
Name
Quantity
0.342 g
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 L round bottom flask was placed
ADDITION
Type
ADDITION
Details
The vessel was filled with argon gas
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan solid, which
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven to constant mass

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.